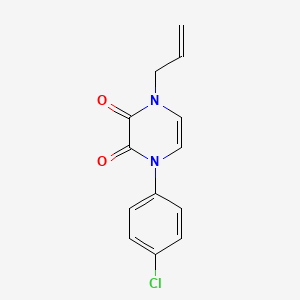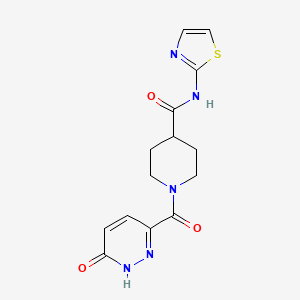![molecular formula C17H26N2O2 B2603258 Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate CAS No. 2460750-64-3](/img/structure/B2603258.png)
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate is a synthetic organic compound with the molecular formula C17H26N2O2 It is characterized by the presence of a tert-butyl carbamate group attached to a tetrahydroquinoline moiety via a propyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable tetrahydroquinoline derivative. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl carbamate group. The reaction is usually carried out under anhydrous conditions and in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate is not fully elucidated. it is believed to interact with specific molecular targets and pathways due to its structural features. The tetrahydroquinoline moiety may interact with biological receptors or enzymes, while the carbamate group can undergo hydrolysis to release active amines that exert biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)carbamate
- Tert-butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
- Tert-butyl (1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Uniqueness
Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate is unique due to the specific positioning of the propyl linker and the tetrahydroquinoline moiety. This structural arrangement may confer distinct chemical reactivity and biological activity compared to similar compounds .
Propiedades
IUPAC Name |
tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-4-6-13-8-9-14-7-5-10-18-15(14)12-13/h8-9,12,18H,4-7,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEGXVZQPCHNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC1=CC2=C(CCCN2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2603175.png)
![N-cyclopentyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2603176.png)
![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2603177.png)

![2-(hydroxymethyl)-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![(E)-N'-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-(4-nitrophenyl)acetohydrazide](/img/structure/B2603182.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2603183.png)

![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)
![methyl 3-{[(3-hydroxyoxolan-3-yl)methyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2603191.png)

![7-{[4-(2,6-difluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2603196.png)
![1-(4-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2603197.png)
